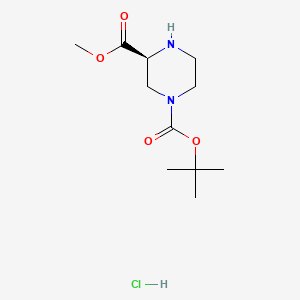

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

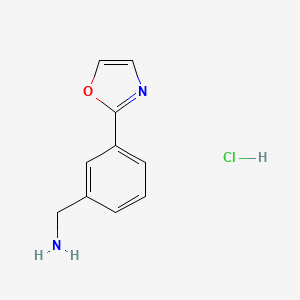

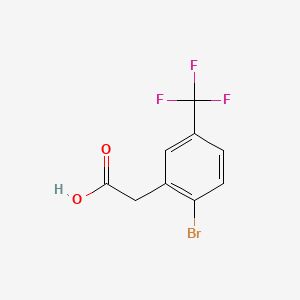

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride, also known as S-MPDC, is a synthetic compound that has been used for a variety of scientific research applications. It is a white, crystalline powder that is soluble in water and other polar solvents. S-MPDC is a chiral compound, meaning it has two mirror-image forms that are not superimposable, and each form has different physical and chemical properties. It is one of the most widely used chiral compounds in research and has been used to study the properties of chiral molecules.

Aplicaciones Científicas De Investigación

Therapeutic Applications and Drug Development

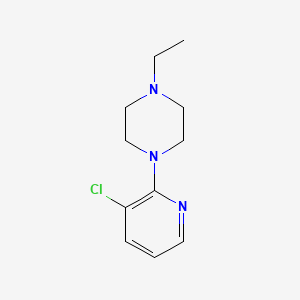

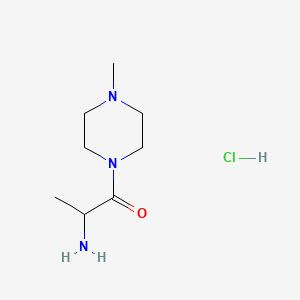

Piperazine derivatives, including "(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride," play a crucial role in medicinal chemistry due to their versatility and presence in numerous drugs treating conditions such as depression, psychosis, and anxiety. The modifications in piperazine structures contribute significantly to the medicinal potential, allowing for the development of compounds with various therapeutic uses (Rathi et al., 2016; Girase et al., 2020).

Synthetic Routes and Industrial Production

The compound's utility in synthesizing other pharmaceuticals is highlighted by its role in various synthetic pathways, providing efficient and commercially viable methods for producing key pharmaceutical agents. For instance, the synthesis of vandetanib, a therapeutic agent, involves processes such as substitution and deprotection, where derivatives like "(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride" could play a role (Mi, 2015).

Pharmacodynamics and Toxicity Studies

Understanding the metabolic pathways and potential toxicity of piperazine derivatives is crucial for developing safer and more effective drugs. Research on arylpiperazine derivatives, for example, has explored their metabolism, including N-dealkylation processes, and their interactions with various neurotransmitter receptors, shedding light on their pharmacological actions and potential side effects (Caccia, 2007).

Propiedades

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S)-piperazine-1,3-dicarboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4.ClH/c1-11(2,3)17-10(15)13-6-5-12-8(7-13)9(14)16-4;/h8,12H,5-7H2,1-4H3;1H/t8-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEZKKNPBRVNHQT-QRPNPIFTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C(=O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662469 |

Source

|

| Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride | |

CAS RN |

1217702-80-1 |

Source

|

| Record name | 1-tert-Butyl 3-methyl (3S)-piperazine-1,3-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B596002.png)

![2-Chlorobenzo[d]thiazole-4-carboxylic acid](/img/structure/B596004.png)

![3-[3-(Boc-amino)propyl]aniline](/img/structure/B596006.png)